molecular formula C22H28N2O4 B13845740 O-Desvenlafaxine Impurity H

O-Desvenlafaxine Impurity H

Cat. No.: B13845740
M. Wt: 384.5 g/mol
InChI Key: JRZSKPZCHOQVBQ-UHFFFAOYSA-N
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Description

O-Desvenlafaxine Impurity H is a chemical compound related to desvenlafaxine, an active metabolite of venlafaxine. Desvenlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used primarily in the treatment of major depressive disorder. Impurities like this compound are often studied to understand their formation, stability, and potential effects on the efficacy and safety of the pharmaceutical product .

Preparation Methods

The synthesis of O-Desvenlafaxine Impurity H involves multiple steps, starting from p-hydroxybenzene acetonitrile. The process includes:

    Benzyl Protection: The phenolic hydroxyl group is protected using benzyl bromide and potassium carbonate.

    Cyclohexanone Condensation: The protected intermediate undergoes nucleophilic addition with cyclohexanone in the presence of sodium hydroxide and a homogeneous catalyst.

    Deprotection: The benzyl group is removed using palladium-carbon under high pressure.

    Cyano Reduction: The cyano group is reduced to an amine group using hydrochloric acid.

    Dimethylation: The intermediate is dimethylated using formaldehyde and formic acid.

    Succinic Acid Salt Formation: The final product is crystallized from a mixture of acetone and water.

Chemical Reactions Analysis

O-Desvenlafaxine Impurity H undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different metabolites.

    Reduction: The cyano group is reduced to an amine group during synthesis.

    Substitution: The phenolic hydroxyl group can be protected and deprotected using benzyl bromide and palladium-carbon, respectively.

    Dimethylation: The intermediate undergoes dimethylation to form the final product.

Common reagents used in these reactions include benzyl bromide, potassium carbonate, sodium hydroxide, palladium-carbon, hydrochloric acid, formaldehyde, and formic acid. The major products formed from these reactions are intermediates leading to the final this compound .

Scientific Research Applications

O-Desvenlafaxine Impurity H is primarily used in pharmaceutical research to:

    Quality Control: It helps in the identification and quantification of impurities in desvenlafaxine formulations.

    Method Validation: It is used to validate analytical methods for detecting impurities.

    Stability Studies: It aids in studying the stability of desvenlafaxine under various conditions.

    Genotoxic Potential Assessment: It is evaluated for its potential genotoxic effects.

Mechanism of Action

The exact mechanism of action of O-Desvenlafaxine Impurity H is not well-documented. as an impurity of desvenlafaxine, it may interact with similar molecular targets. Desvenlafaxine works by inhibiting the reuptake of serotonin and norepinephrine, increasing their levels in the central nervous system. This action is believed to contribute to its antidepressant effects .

Comparison with Similar Compounds

O-Desvenlafaxine Impurity H can be compared with other desvenlafaxine-related impurities, such as:

Each of these impurities has unique properties and potential effects on the pharmaceutical product. This compound is unique in its specific synthetic route and the conditions required for its formation.

Properties

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

IUPAC Name

N-[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]-N-[2-(4-hydroxyphenyl)ethyl]nitrous amide

InChI

InChI=1S/C22H28N2O4/c25-19-8-4-17(5-9-19)12-15-24(23-28)16-21(18-6-10-20(26)11-7-18)22(27)13-2-1-3-14-22/h4-11,21,25-27H,1-3,12-16H2

InChI Key

JRZSKPZCHOQVBQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(CN(CCC2=CC=C(C=C2)O)N=O)C3=CC=C(C=C3)O)O

Origin of Product

United States

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